4,5-Dibromo-1-(methoxymethyl)-1H-imidazole
Description
Significance of Halogenated Heterocycles in Contemporary Organic Synthesis
Halogenated heterocyclic compounds are a cornerstone of modern organic chemistry, serving as indispensable building blocks for creating complex molecules. nbinno.com Their importance stems from the unique properties of halogen substituents, which act as highly reactive functional groups that can be readily manipulated. nbinno.com In synthetic chemistry, halogens are pivotal for the activation and structural derivatization of organic compounds due to their high electrophilicity and effectiveness as leaving groups.
These "halogen handles" provide access to a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. nbinno.com This capability allows for the facile and controlled introduction of diverse carbon-based and heteroatomic substituents onto the heterocyclic core. nbinno.com This modular approach is paramount in drug discovery programs, where the systematic modification of lead compounds is a key strategy. nbinno.com
Furthermore, the introduction of halogen atoms can significantly modulate a molecule's biological profile. researchgate.net Halogenation can increase membrane permeability, enhance binding affinity to biological targets, and improve metabolic stability, making these compounds highly sought after by medicinal chemists. nbinno.comresearchgate.net Beyond pharmaceuticals, halogenated heterocycles are also integral to the development of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic properties can be fine-tuned. nbinno.com
Role of N-Protected Imidazoles as Key Intermediates in Synthetic Strategies
The imidazole (B134444) ring contains an N-H group that is both acidic and nucleophilic, and it can exist in two equivalent tautomeric forms in non-symmetrically substituted imidazoles. This reactivity can complicate synthetic strategies, leading to undesired side reactions and a lack of regioselectivity. To overcome these challenges, the temporary masking of the imidazole nitrogen with a protecting group is a crucial and widely employed strategy.
N-protected imidazoles are key intermediates that allow for the selective functionalization of the carbon atoms on the imidazole ring. By blocking the reactive N-H proton, chemists can perform reactions such as lithiation and subsequent electrophilic quenching with high precision. A variety of protecting groups have been developed for this purpose, with the choice depending on the specific reaction conditions required in the synthetic sequence.
Among the various options, alkoxymethyl groups, such as the methoxymethyl (MOM) group, are particularly useful. The MOM group is readily introduced and can be cleaved under acidic conditions. The protection of the imidazole nitrogen is essential for directing reactions to specific positions on the ring, thereby preventing the formation of isomeric mixtures and enabling the construction of highly functionalized and complex target molecules.
Overview of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole as a Versatile Synthetic Scaffold
This compound emerges as a highly valuable and versatile synthetic scaffold, combining the strategic advantages of both halogenation and N-protection. The methoxymethyl group at the N-1 position effectively prevents tautomerism and unwanted N-H reactivity, thereby setting the stage for controlled, regioselective functionalization of the imidazole core.
The key feature of this scaffold lies in the differential reactivity of the two bromine atoms at the C-4 and C-5 positions. This difference allows for sequential and site-selective transformations. For instance, studies on similarly substituted dihaloazoles have shown that one halogen can be selectively targeted over the other in both metal-halogen exchange reactions and transition metal-catalyzed couplings. rsc.orgnih.gov
Metal-halogen exchange, a fundamental organometallic reaction, can be performed selectively on such scaffolds. nih.govwikipedia.org For example, treatment with an organolithium reagent or a Grignard reagent can selectively replace one of the bromine atoms with a metal (lithium or magnesium), creating a nucleophilic center that can then be reacted with a wide range of electrophiles to introduce new functional groups. rsc.orgnih.govresearchgate.net Research on polybromoimidazoles has demonstrated that sequential metal-halogen exchanges at different positions are feasible, allowing for the stepwise introduction of two different substituents. rsc.org This controlled, stepwise functionalization makes this compound an ideal starting material for building diverse and complex substituted imidazoles for applications in medicinal chemistry and materials science. thieme-connect.de
Data Tables
Table 1: Common Synthetic Transformations for Halogenated Heterocycles
| Reaction Type | Description |
| Suzuki Coupling | Palladium-catalyzed reaction of a halo-heterocycle with an organoboron compound to form C-C bonds. nbinno.com |
| Heck Coupling | Palladium-catalyzed reaction of a halo-heterocycle with an alkene to form a substituted alkene. nbinno.com |
| Sonogashira Coupling | Palladium-catalyzed reaction of a halo-heterocycle with a terminal alkyne to form C-C bonds. nbinno.com |
| Metal-Halogen Exchange | Reaction with an organometallic reagent (e.g., n-BuLi) to replace a halogen with a metal, creating a nucleophilic site. rsc.orgnih.govwikipedia.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction to form C-N bonds between a halo-heterocycle and an amine. |
Table 2: Representative N-Protecting Groups for Imidazoles
| Protecting Group | Abbreviation | Cleavage Conditions |
| Methoxymethyl | MOM | Acidic conditions (e.g., HCl) |
| (2-Trimethylsilyl)ethoxymethyl | SEM | Fluoride sources (e.g., TBAF) or acid |
| Trityl | Tr | Mild acid hydrolysis |
| Benzyl (B1604629) | Bn | Hydrogenolysis |
| p-Toluenesulfonyl | Ts | Reductive or basic conditions |
Structure
3D Structure
Properties
CAS No. |
101853-76-3 |
|---|---|
Molecular Formula |
C5H6Br2N2O |
Molecular Weight |
269.92 g/mol |
IUPAC Name |
4,5-dibromo-1-(methoxymethyl)imidazole |
InChI |
InChI=1S/C5H6Br2N2O/c1-10-3-9-2-8-4(6)5(9)7/h2H,3H2,1H3 |
InChI Key |
QZWHBCLNRZASIA-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=NC(=C1Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dibromo 1 Methoxymethyl 1h Imidazole and Its Precursors
Historical and Modern Perspectives on Dibrominated Imidazole (B134444) Synthesis
The synthesis of dibrominated imidazoles has evolved from classical, often non-selective methods to more refined and regioselective modern techniques. Historically, the direct halogenation of the parent imidazole ring often led to a mixture of products or over-halogenation. For instance, the reaction of imidazole with molecular bromine typically results in perbromination, yielding predominantly 2,4,5-tribromoimidazole (B189480). rsc.orgwjpsonline.comglobalresearchonline.net To obtain the desired 4,5-dibromo isomer from this mixture, a subsequent reduction step was often necessary, which could be inefficient. rsc.org
Modern approaches have focused on achieving greater control over the bromination process. The use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), has become commonplace. rsc.orgwikipedia.orgorganic-chemistry.org However, even with NBS, direct bromination of unsubstituted imidazole can lead to mixtures of mono-, di-, and tri-brominated products, necessitating chromatographic separation. rsc.org Consequently, contemporary strategies frequently employ pre-functionalized imidazole cores, where existing substituents direct the incoming bromine atoms to the desired positions, or sequential functionalization pathways where bromination and N-alkylation steps are carefully ordered to achieve the target structure.
Regioselective Bromination Approaches for Imidazole Core Functionalization
Achieving regioselectivity is paramount in the synthesis of specifically substituted imidazoles. The electronic nature of the imidazole ring—an electron-rich aromatic heterocycle—makes it highly susceptible to electrophilic substitution, primarily at the C4 and C5 positions. wjpsonline.comnih.gov However, controlling the precise location and number of substituents requires specific strategies.
Direct Bromination via Electrophilic Substitution
Direct bromination of the imidazole nucleus is a classic example of electrophilic aromatic substitution. The high electron density of the ring facilitates reaction with electrophilic bromine sources.
Classical Methods: Early methods involved treating imidazole with elemental bromine (Br₂), often in a solvent like chloroform (B151607) or acetic acid. chemicalbook.comguidechem.com This approach is aggressive and difficult to control, typically leading to the formation of 2,4,5-tribromoimidazole as the major product due to the high reactivity of the imidazole ring. rsc.orgwjpsonline.comchemistry-online.com
Modern Reagents: The development of N-bromosuccinimide (NBS) provided a milder and more manageable alternative to molecular bromine for electrophilic bromination. wikipedia.orgorganic-chemistry.org While more selective than Br₂, reacting unsubstituted imidazole with NBS in solvents like dimethylformamide (DMF) can still result in a mixture of brominated imidazoles. rsc.org The product distribution is sensitive to reaction conditions such as stoichiometry, temperature, and solvent.
| Reagent | Typical Conditions | Outcome on Unsubstituted Imidazole | Citation |
| Bromine (Br₂) | Acetic Acid or Chloroform | Predominantly 2,4,5-tribromoimidazole (perbromination) | rsc.orgchemicalbook.comchemistry-online.com |
| N-Bromosuccinimide (NBS) | DMF, Room Temperature | Mixture of mono-, di-, and tribromoimidazoles | rsc.org |
Bromination of Pre-functionalized Imidazoles
A more effective strategy for achieving regioselective dibromination at the 4- and 5-positions involves using an imidazole ring that already bears a substituent. This "pre-functionalization" approach leverages the directing effects of the existing group to control the position of subsequent electrophilic attack.
A key example is the bromination of 2-nitroimidazole (B3424786). The strongly electron-withdrawing nitro group at the C2 position deactivates the imidazole ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions. Treatment of 2-nitroimidazole with two equivalents of N-bromosuccinimide (NBS) in DMF results in the near-quantitative formation of 4,5-dibromo-2-nitroimidazole. rsc.orggoogle.com This method provides a highly efficient and regioselective route to the 4,5-dibromo substitution pattern. This dibrominated intermediate can then be further modified, for instance, by N-alkylation, to build more complex molecules.
Another approach is to start with a polyhalogenated imidazole and selectively remove bromine atoms. For example, 1-methyl-2,4,5-tribromoimidazole can be treated with reagents to yield 1-methyl-4,5-dibromoimidazole, demonstrating that a pre-functionalized, perbrominated ring can serve as a precursor. youtube.com
Strategies for Introduction of the 1-(Methoxymethyl) Protecting Group
The methoxymethyl (MOM) group is a widely used protecting group for N-H bonds in heterocycles like imidazole. adichemistry.comtotal-synthesis.com Its introduction is typically achieved via N-alkylation. The MOM group is valued for its stability under a range of conditions, particularly basic and nucleophilic environments, while being readily cleavable under acidic conditions. adichemistry.comwikipedia.org
N-Alkylation and Protecting Group Introduction
The N-alkylation of imidazole to introduce the MOM group follows a standard nucleophilic substitution mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of a methoxymethyl source. chemistry-online.com To facilitate this reaction, a base is typically used to deprotonate the N-H of the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. total-synthesis.com
Common reagents and conditions for this transformation include:
Strong Base Conditions: A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the imidazole in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The resulting imidazolide salt is then treated with chloromethyl methyl ether (MOMCl) or bromomethyl methyl ether (MOMBr). adichemistry.comtotal-synthesis.com
Weaker Base Conditions: Alternatively, a weaker organic base like N,N-diisopropylethylamine (DIPEA) can be used in a solvent like dichloromethane (B109758). total-synthesis.comwikipedia.org
The choice of base and solvent depends on the specific substrate and its compatibility with the reaction conditions. For brominated imidazoles, which are less basic due to the electron-withdrawing nature of the bromine atoms, stronger bases like NaH are often preferred to ensure complete deprotonation.
| Reagent System | Base | Solvent | Description | Citation |
| MOMCl or MOMBr | Sodium Hydride (NaH) | THF | The strong base deprotonates the imidazole first, followed by reaction with the electrophile. | adichemistry.comtotal-synthesis.com |
| MOMCl | DIPEA | Dichloromethane | A weaker base is used, and deprotonation may occur after the initial nucleophilic attack. | total-synthesis.comwikipedia.org |
| Dimethoxymethane | Acid catalyst (e.g., P₂O₅) | Chloroform | An acetal (B89532) exchange reaction, offering a safer alternative to the carcinogenic MOMCl. | adichemistry.com |
Sequential Functionalization for Target Compound Assembly
The assembly of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole requires a logical sequence of the bromination and N-alkylation steps. The most efficient synthetic route involves first establishing the 4,5-dibromo substitution pattern on the imidazole core, followed by the introduction of the methoxymethyl group at the N-1 position.
A practical synthetic pathway can be outlined as follows:
Preparation of the Dibrominated Core: Start with a suitable precursor that allows for regioselective bromination. As discussed, reacting 2-nitroimidazole with two equivalents of NBS provides an excellent route to 4,5-dibromo-2-nitroimidazole. rsc.org Alternatively, one could begin with commercially available 4,5-dibromoimidazole.
N-Alkylation/Protection: The resulting 4,5-dibromo-1H-imidazole (or a derivative) is then subjected to N-alkylation. The compound is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF to generate the corresponding anion. Subsequent addition of chloromethyl methyl ether (MOMCl) introduces the methoxymethyl group at the N-1 position, yielding the final target compound, this compound.
This sequential approach, where the more challenging regioselective C-C bond functionalization (bromination) is performed prior to the generally high-yielding N-alkylation, is a common and effective strategy in heterocyclic synthesis. nih.gov It ensures that the desired substitution pattern is locked in before the final protection or functionalization of the nitrogen atom.
Process Optimization in this compound Synthesis
While specific process optimization data for this compound is not published, valuable insights can be drawn from studies on structurally similar compounds, such as 4,5-dibromo-1,2-dimethyl-1H-imidazole. The principles of optimization would follow a similar logic.
Reaction Conditions and Yield Enhancement
Optimizing the synthesis would involve a systematic study of reaction parameters for both the bromination and the N-alkylation steps to maximize yield and purity.
For the initial bromination of an imidazole core, key variables include the choice of brominating agent (e.g., N-Bromosuccinimide - NBS), the solvent, reaction time, and temperature. In the synthesis of the analogous 4,5-dibromo-1,2-dimethyl-1H-imidazole, solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and toluene (B28343) were screened, with DMF proving to be the most effective. nih.gov The reaction time was also found to be a critical factor, with optimal yields of around 80% being achieved after a specific duration. nih.gov
The subsequent N-alkylation step to introduce the methoxymethyl group would require its own optimization.
Key Parameters for Optimization:
Base: The choice and stoichiometry of the base are crucial to deprotonate the imidazole nitrogen without causing side reactions.
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.
Reagent Purity: The purity of both the 4,5-dibromo-1H-imidazole precursor and the methoxymethylating agent is critical for high yields.
The following table illustrates hypothetical optimization parameters for the N-methoxymethylation step, based on standard organic synthesis practices.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Base | Triethylamine | DIPEA | Sodium Hydride | DIPEA provides better solubility and less reactivity. |
| Solvent | DCM | THF | Acetonitrile | DCM is often preferred for its inertness and ease of removal. |
| Temperature | 0 °C to RT | -78 °C to RT | Room Temp. | Starting at 0 °C often controls exothermic reactions. |
| Equivalents of MOM-Cl | 1.1 eq | 1.5 eq | 2.0 eq | A slight excess (1.1-1.2 eq) is typically sufficient. |
Scalability Considerations for Preparative Synthesis
Scaling up the synthesis from laboratory to preparative scale introduces several challenges that must be addressed for a robust and safe process.
Exothermic Control: Both bromination and N-alkylation reactions can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities. This requires appropriate reactor design and cooling systems.
Reagent Addition: The rate of addition of reagents, such as the brominating agent or MOM-Cl, must be carefully controlled on a larger scale to manage the reaction temperature and ensure consistent product quality.
Work-up and Purification: Isolation and purification methods must be scalable. For instance, laboratory-scale chromatography is often not feasible for large-scale production. Alternative methods like recrystallization or distillation would need to be developed.
Safety: The use of reagents like N-Bromosuccinimide in DMF can present safety concerns at scale. nih.gov A thorough safety assessment and process hazard analysis are required to identify and mitigate risks associated with thermal stability and potential runaway reactions. For the analogous synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a kilogram-scale production was successfully achieved with an isolated yield of approximately 92% for the final debromination step, demonstrating that high-yielding, scalable processes for related imidazole derivatives are achievable. rsc.org
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering the choice of reagents, solvents, and energy usage.
Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product. Multi-component reactions (MCRs) are often highlighted in imidazole synthesis for their high atom economy, though they may not be directly applicable to this specific target. rsc.org
Use of Safer Solvents: The selection of solvents is a key aspect of green chemistry. Efforts are made to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or by developing solvent-free reaction conditions. asianpubs.orgnih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For instance, developing a catalytic bromination process would be a significant green improvement over using stoichiometric amounts of NBS. Zeolites and other solid acid catalysts have been explored for the synthesis of substituted imidazoles to create reusable and environmentally benign catalytic systems. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another approach that can significantly shorten reaction times and improve energy efficiency in the synthesis of heterocyclic compounds. guidechem.com
Waste Reduction: Optimizing reaction conditions to maximize yield and minimize side-product formation is crucial for waste prevention. This also includes the ability to recycle catalysts and solvents where possible. nih.gov
By integrating these principles, a more sustainable and environmentally responsible synthetic process for this compound and its intermediates can be designed.
Chemical Reactivity and Mechanistic Investigations of 4,5 Dibromo 1 Methoxymethyl 1h Imidazole
Transition Metal-Catalyzed Cross-Coupling Reactions at C-4 and C-5 Positions
The carbon-bromine bonds at the C-4 and C-5 positions of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole are susceptible to oxidative addition to low-valent transition metal complexes, which is the key step in initiating a variety of cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. researchgate.netnih.gov In the context of dibrominated imidazoles, this reaction allows for the introduction of aryl and heteroaryl substituents. semanticscholar.orgresearchgate.net The reaction can be controlled to achieve either mono- or diarylation, depending on the reaction conditions and the stoichiometry of the reagents. beilstein-journals.org
Research on related N-substituted 2,4,5-tribromoimidazoles has shown that the C-2 position is generally the most reactive, followed by the C-5 and then the C-4 position in Suzuki-Miyaura couplings. semanticscholar.org For 4,5-dibromoimidazoles, a similar regioselectivity can be anticipated, influenced by the electronic and steric effects of the substituents and the specific catalytic system employed. rsc.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comias.ac.in Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective for the synthesis of 4(5)-aryl-1H-imidazoles, offering a convenient and rapid method. dntb.gov.ua
| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acid | 5-Aryl-4-bromo-1-(methoxymethyl)-1H-imidazole | Good | mdpi.com |
| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-4-bromo-1-(methoxymethyl)-1H-imidazole | Good | nih.gov |
| XPhos Pd G2 | - | - | Aryl/heteroaryl boronic acids | 4-Aryl/heteroaryl-5-bromo-1-(methoxymethyl)-1H-imidazole | - | rsc.org |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for introducing alkynyl moieties onto the imidazole (B134444) core. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. nih.gov
While specific examples for this compound are not extensively documented, the Sonogashira reaction is broadly applicable to aryl bromides. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.govresearchgate.net The reactivity of the C-4 and C-5 bromine atoms would likely follow similar trends as observed in other cross-coupling reactions, allowing for potential regioselective alkynylation.
| Catalyst System | Base | Solvent | Coupling Partner | Expected Product | Ref. |
| Pd(PPh₃)₄ / CuI | Amine | Anhydrous, anaerobic | Terminal alkyne | 4-Alkynyl-5-bromo-1-(methoxymethyl)-1H-imidazole | organic-chemistry.orgnih.gov |
| Pd₂(dba)₃ / P(tBu)₃ | - | - | Terminal alkyne | 4-Alkynyl-5-bromo-1-(methoxymethyl)-1H-imidazole | researchgate.net |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the C-4 and/or C-5 positions of the imidazole ring. The mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org Supramolecular catalysis has been explored to boost the activity of Heck reactions. rsc.org
The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound. This reaction offers a versatile method for creating carbon-carbon bonds and is known for its tolerance of a wide variety of functional groups. Although specific applications to this compound are not prominent in the literature, the reaction is a standard method for the functionalization of heteroaryl halides. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a direct route to N-substituted imidazoles, which are important structures in medicinal chemistry. nih.govbeilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.orgresearchgate.net The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov
| Catalyst/Ligand | Base | Solvent | Coupling Partner | Expected Product | Ref. |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene (B28343) | Primary or secondary amine | 4-Amino-5-bromo-1-(methoxymethyl)-1H-imidazole | beilstein-journals.org |
| TrixiePhos | t-BuOLi | Toluene | Secondary amine | 4-Amino-5-bromo-1-(methoxymethyl)-1H-imidazole | nih.gov |
Halogen-Metal Exchange and Subsequent Electrophilic Quenches
Halogen-metal exchange is a powerful method for the functionalization of aryl and heteroaryl halides. nih.gov This process involves the reaction of the organic halide with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a new organometallic species that can then react with a variety of electrophiles.
The bromine atoms of this compound are susceptible to halogen-lithium exchange upon treatment with a strong base such as n-butyllithium. researchgate.netnih.gov This reaction generates a lithiated imidazole intermediate that is a potent nucleophile. The regioselectivity of the lithiation can be influenced by the reaction conditions, including temperature and solvent. The resulting organolithium species can be quenched with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the C-4 or C-5 position. nih.gov
Similarly, the formation of a Grignard reagent can be achieved by reacting the dibromoimidazole with magnesium metal. wisc.eduadichemistry.commnstate.edu The Grignard reagent is also a strong nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. unp.edu.arnih.gov The relative reactivity of the C-4 and C-5 bromine atoms in halogen-metal exchange reactions can be exploited for the selective functionalization of the imidazole ring. nih.govuni-muenchen.de
| Reagent | Reaction Type | Intermediate | Subsequent Reaction with Electrophiles (E+) | Product | Ref. |
| n-Butyllithium | Halogen-Lithium Exchange | 4-Lithio-5-bromo-1-(methoxymethyl)-1H-imidazole | Quench with E+ | 4-Substituted-5-bromo-1-(methoxymethyl)-1H-imidazole | researchgate.netnih.gov |
| iPrMgCl·LiCl | Halogen-Magnesium Exchange | 4-Magnesio-5-bromo-1-(methoxymethyl)-1H-imidazole | Reaction with E+ | 4-Substituted-5-bromo-1-(methoxymethyl)-1H-imidazole | nih.govuni-muenchen.de |
Regioselectivity in C-2 and C-5 Metallation
The introduction of an organometallic moiety onto the this compound scaffold is a critical step for further functionalization. The regiochemical outcome of this metallation is highly dependent on the reaction conditions and the reagents employed. The primary positions for metallation are the C-2 and C-5 carbons.
Deprotonation at the C-2 position is a common pathway due to the acidity of the C-2 proton, which is enhanced by the inductive effect of the adjacent nitrogen atoms. Treatment with strong organolithium bases, such as n-butyllithium, can selectively abstract this proton to form the corresponding 2-lithio species. Research on similar N-substituted dibromoimidazoles has shown the formation of 4,5-dibromo-1-alkoxymethyl-imidazol-2-yl-lithium, which can then be trapped with various electrophiles. rsc.org This C-2 lithiation is a kinetically controlled process, favored at low temperatures.
Alternatively, metal-halogen exchange offers a route to metallation at the C-5 (or C-4) position. This reaction typically involves treating the dibromoimidazole with an organolithium reagent or a Grignard reagent at low temperatures. The exchange is generally faster at the more sterically accessible and electronically favorable bromine atom. In a related synthesis, the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole to yield the 4-bromo derivative was achieved using isopropyl magnesium chloride, indicating the formation of a Grignard reagent at one of the bromo-substituted positions. thieme-connect.de This suggests that under appropriate conditions, this compound could undergo metal-halogen exchange at either C-4 or C-5, leading to a 5-lithio or 4-lithio intermediate.
The choice between direct deprotonation (at C-2) and metal-halogen exchange (at C-4/C-5) allows for controlled, regioselective functionalization of the imidazole ring, providing access to a diverse range of substituted imidazole derivatives.
| Metallation Strategy | Position | Reagent Example | Intermediate Formed | Controlling Factor |
| Direct Deprotonation | C-2 | n-Butyllithium (n-BuLi) | 2-Lithio species | Acidity of C-2 Proton (Kinetic Control) |
| Metal-Halogen Exchange | C-5 (or C-4) | Isopropyl magnesium chloride (i-PrMgCl) | 5-Magnesio species | Reactivity of C-Br bond (Thermodynamic Control) |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of halogenated, electron-deficient aromatic and heteroaromatic systems. In this compound, the two bromine atoms serve as potential leaving groups, and their displacement by nucleophiles is facilitated by the electron-withdrawing nature of the imidazole ring's nitrogen atoms.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk However, recent computational and kinetic studies have provided evidence that many SNAr reactions may in fact proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. springernature.comnih.gov The operative pathway—stepwise, concerted, or borderline—is influenced by the stability of the putative Meisenheimer intermediate, which in turn depends on the substrate, nucleophile, and leaving group. nih.govnih.gov
For this compound, SNAr reactions are viable due to the activating effect of the imidazole core. The reaction course is strongly dependent on the electron-withdrawing properties of the substituents and the leaving ability of the halogen. researchgate.net Bromine is a competent leaving group in these reactions. The substitution can occur at either the C-4 or C-5 position, and controlling the regioselectivity can be challenging. Factors such as the nature of the nucleophile and reaction conditions can influence which bromine atom is preferentially displaced. While SNAr reactions on imidazole rings can be more difficult than on other heterocycles without strong activation, the presence of two bromine atoms enhances the electrophilicity of the C-4 and C-5 positions, making them susceptible to nucleophilic attack. baranlab.org
Transformations Involving the 1-(Methoxymethyl) Protecting Group
The methoxymethyl (MOM) group is a common N-protecting group in heterocyclic chemistry, valued for its relative stability and the variety of conditions available for its removal.
The cleavage of the MOM group is most frequently accomplished under acidic conditions, as it is an acetal (B89532). adichemistry.com A range of acidic reagents and conditions can be employed for this transformation, allowing for tailoring to the specific substrate and its functional group compatibility.
Commonly used methods include:
Aqueous Mineral Acids: Treatment with dilute hydrochloric acid (HCl) in a protic solvent like ethanol (B145695) or methanol (B129727) is a standard procedure. adichemistry.comtotal-synthesis.com
Trifluoroacetic Acid (TFA): TFA in an aprotic solvent such as dichloromethane (B109758) provides a potent system for MOM deprotection. total-synthesis.com
Lewis Acids: More recent methods utilize Lewis acids, which can offer greater selectivity and milder conditions. For instance, a combination of zinc bromide (ZnBr₂) and a soft nucleophile like n-propylthiol (n-PrSH) has been shown to rapidly and efficiently deprotect MOM ethers, often in less than ten minutes and with high selectivity in the presence of other protecting groups. researchgate.net
The choice of deprotection strategy is crucial, especially when other acid-sensitive groups are present in the molecule. The development of mild and selective methods, such as those employing Lewis acids, has broadened the applicability of the MOM group in complex multistep syntheses.
| Deprotection Reagent/System | Solvent | Typical Conditions | Reference |
| Hydrochloric Acid (HCl) | Ethanol / Water | Reflux | adichemistry.com |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol | Reflux | total-synthesis.com |
| Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH) | Dichloromethane (DCM) | Room Temperature | researchgate.net |
| Silica-supported Sodium Hydrogen Sulfate | Acetonitrile (B52724) / Water | Room Temperature | semanticscholar.org |
The utility of the MOM group is defined by its stability under a wide range of reaction conditions, which allows for chemical manipulations at other parts of the molecule without premature cleavage of the protecting group.
The MOM group is generally characterized by the following stability profile:
pH Stability: It is stable in a pH range of approximately 4 to 12. adichemistry.com
Basic and Nucleophilic Conditions: The MOM group is robust in the presence of strong bases like lithium diisopropylamide (LDA) and organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. organic-chemistry.org It is also inert to most common nucleophiles. adichemistry.com
Redox Reagents: It is stable towards a variety of common oxidizing agents (e.g., KMnO₄, CrO₃) and reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd). adichemistry.comorganic-chemistry.org
This stability makes the MOM group compatible with reactions such as metallation, cross-coupling, and nucleophilic substitution performed on the imidazole ring. However, its primary liability is its sensitivity to acidic conditions. Reagents that are acidic or can generate acidic species, even in trace amounts, can lead to cleavage. adichemistry.com This dual nature of stability and acid-lability is precisely what makes it an effective and strategically valuable protecting group.
Rearrangements and Halogen Migration within the Imidazole Scaffold
Halogenated aromatic and heteroaromatic compounds can undergo fascinating rearrangements where a halogen atom migrates from one position to another on the ring. This phenomenon, often termed the "halogen dance," provides a powerful method for accessing isomers that are difficult to synthesize through conventional means. wikipedia.org
For dibromoimidazoles, such transpositions are known to occur, particularly upon activation with organometallic reagents. chemrxiv.org The mechanism of the halogen dance typically begins with deprotonation or metal-halogen exchange to generate an organometallic intermediate. This intermediate can then enter a series of equilibria involving halogen-metal exchange with other molecules of the starting material or intermediates, ultimately leading to a thermodynamically more stable organometallic species, which upon quenching, yields the rearranged product. ic.ac.uk
Recent studies on 2,5-dibromoimidazoles have demonstrated a switchable halogen transposition. chemrxiv.org Depending on the reaction conditions, either a 1,2-halogen shift or a 1,3-halogen shift can be favored. For example, heating an organomagnesium intermediate can lead to a 1,3-transposition, while the addition of an activator like HMPA can promote a 1,2-transposition. chemrxiv.org Although not specifically documented for this compound, these findings strongly suggest that it could be a substrate for similar rearrangements. A potential pathway could involve initial metallation at C-2, followed by an intramolecular or intermolecular bromine migration to furnish a new bromo-substituted imidazole isomer. Such migrations are often considered types of adichemistry.comcsic.es-sigmatropic shifts. csic.esresearchgate.net The driving force for the reaction is the formation of the most stable carbanion or organometallic intermediate. wikipedia.org
This compound: A Versatile Building Block in Complex Molecular Synthesis
The compound this compound is a specialized heterocyclic molecule that serves as a highly versatile intermediate in synthetic organic chemistry. Its structure, featuring two reactive bromine atoms at the C4 and C5 positions and a protected nitrogen, makes it an ideal starting point for the construction of more complex molecular architectures. The methoxymethyl (MOM) group at the N1 position acts as a crucial protecting group, stabilizing the imidazole ring and preventing unwanted side reactions at the nitrogen atom, thereby allowing for precise chemical modifications at the brominated carbon centers. This article explores the applications of this compound as a foundational building block in various synthetic pathways, excluding any direct clinical or safety assessments.
Applications As a Building Block in Complex Molecular Architectures
The strategic placement of two bromine atoms on the imidazole (B134444) core of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole opens a gateway to a wide array of chemical transformations. These halogens can be selectively or sequentially replaced, providing a powerful tool for chemists to introduce diverse functional groups and build intricate molecular frameworks.
The primary utility of this compound lies in its role as a precursor for a multitude of substituted imidazole derivatives. The carbon-bromine bonds are highly amenable to various transition-metal-catalyzed cross-coupling reactions. This allows for the stepwise and controlled introduction of different substituents at the 4- and 5-positions of the imidazole ring.
Research on analogous compounds, such as 4,5-dibromo-1,2-dimethyl-1H-imidazole, has demonstrated the feasibility of selective debromination to yield mono-brominated intermediates. thieme-connect.de This selectivity is a key strategy, as it allows for differentiated functionalization of the two positions. For instance, one bromine atom can be replaced via a Suzuki or Stille coupling reaction, and the second bromine can then be targeted in a subsequent, different coupling reaction. This sequential approach is fundamental to creating unsymmetrically substituted imidazoles, which are valuable scaffolds in medicinal chemistry and materials science. thieme-connect.de
Another powerful technique applicable to this scaffold is the halogen-metal exchange reaction. As demonstrated with the related 4,5-dibromo-1,2,3-triazole system, treatment with an organolithium reagent like butyllithium (B86547) can selectively replace one bromine atom with lithium. rsc.org This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), introducing further chemical diversity. The MOM protecting group is generally stable under these conditions, ensuring the integrity of the imidazole ring.
| Reaction Type | Typical Reagents | Position(s) Functionalized | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C4 and/or C5 | Aryl-substituted imidazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C4 and/or C5 | Alkynyl-substituted imidazole |
| Heck Coupling | Alkene, Pd catalyst, Base | C4 and/or C5 | Alkenyl-substituted imidazole |
| Stille Coupling | Organostannane, Pd catalyst | C4 and/or C5 | Alkyl/Aryl-substituted imidazole |
| Halogen-Metal Exchange | n-BuLi, then Electrophile (E+) | C4 or C5 | Mono-functionalized imidazole |
| Selective Debromination | Isopropyl magnesium chloride | C4 or C5 | Mono-bromo-imidazole intermediate |
Fused heterocyclic systems, where the imidazole ring is merged with another ring, are prevalent in pharmacologically active compounds. mdpi.comnih.gov this compound is an excellent substrate for constructing such systems. This is typically achieved by first using cross-coupling reactions to introduce functional groups at the C4 and C5 positions that contain reactive sites.
For example, two adjacent functional groups introduced onto the imidazole ring can undergo an intramolecular cyclization reaction to form a new, fused ring. A common strategy involves introducing an ortho-functionalized aryl group at the C4 position and another reactive group at the C5 position. Subsequent reaction conditions can then be applied to trigger a ring-closing reaction, leading to the formation of complex polycyclic systems like imidazo[4,5-f]benzimidazoles. mdpi.com The dibromo precursor allows for the precise installation of the necessary functionalities to direct these annulation (ring-forming) reactions.
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in modern transition metal catalysis due to their strong sigma-donating properties and steric tunability. nih.gov Imidazole-based NHCs are among the most common, and their precursors are imidazolium (B1220033) salts.
This compound can be readily converted into a precursor for a functionalized NHC ligand. orientjchem.orgchemrxiv.org The synthesis would involve substitution of the bromine atoms with desired functional groups, followed by N-alkylation at the N3 position to form a 1,3-disubstituted imidazolium salt. Deprotonation of this salt with a strong base yields the free NHC, which can then be coordinated to a metal center (e.g., Palladium, Ruthenium, Gold, Copper). The original bromine positions provide convenient handles to introduce steric bulk or electronic-modifying groups that can fine-tune the catalytic activity of the final metal-NHC complex. nih.gov
In drug discovery and materials science, the generation of combinatorial libraries—large collections of structurally related compounds—is a key strategy for identifying molecules with desired properties. nih.gov The 4,5-dibromoimidazole scaffold is exceptionally well-suited for this purpose.
The two chemically distinct but reactive bromine atoms serve as anchor points for diversification. Using automated or parallel synthesis techniques, the C4 and C5 positions can be functionalized with a wide variety of building blocks through the coupling reactions mentioned previously. For instance, a library could be generated by reacting the dibromo-imidazole with a set of 50 different boronic acids at the C4 position, followed by reacting the resulting 50 intermediates with another set of 50 different terminal alkynes at the C5 position. This "split-and-pool" approach would rapidly generate 2,500 unique, disubstituted imidazole derivatives from a single starting material, enabling high-throughput screening for biological activity or material properties.
The imidazole nucleus is a common feature in advanced organic materials due to its electronic properties, thermal stability, and ability to participate in intermolecular interactions like hydrogen bonding (after deprotection). researchgate.netnih.gov
Polymers containing imidazole units are explored for applications ranging from proton conductors in fuel cells to high-temperature plastics. This compound can be converted into a monomer for polymerization through established synthetic pathways.
For example, by performing Sonogashira or Suzuki coupling reactions at both the C4 and C5 positions with bifunctional reagents (e.g., di-alkynes or di-boronic acids), the imidazole core can be incorporated into a polymer backbone. The resulting conjugated polymers containing imidazole units are of interest for their potential electronic and photophysical properties.
The imidazole ring is an electron-rich heterocycle, making it a valuable component in materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.netresearchgate.net The 4,5-dibromo scaffold allows for the attachment of chromophores or other photoactive groups. By coupling different aromatic or extended π-systems to the C4 and C5 positions, chemists can create molecules with tailored absorption and emission properties.
Furthermore, after removal of the MOM protecting group to reveal the N-H proton, the resulting imidazole derivative can participate in hydrogen bonding. This directional, non-covalent interaction is a powerful tool for directing the self-assembly of molecules into highly ordered supramolecular structures, such as liquid crystals or gels. rsc.orgresearchgate.net The ability to pre-organize molecules through functionalization at the C4 and C5 positions before initiating self-assembly makes this scaffold a promising platform for designing novel supramolecular materials.
Advanced Spectroscopic and Structural Characterization Methodologies
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole, NMR provides unambiguous evidence of its covalent framework. The characterization of this compound by NMR has been reported in deuterated chloroform (B151607) (CDCl3) as the solvent. spectrabase.com
¹H (Proton) and ¹³C (Carbon-13) NMR spectra offer a detailed picture of the electronic environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals, all appearing as singlets due to the absence of adjacent protons for spin-spin coupling. These signals correspond to the single proton on the imidazole (B134444) ring (C2-H), the two protons of the methylene (B1212753) group (-CH₂-), and the three protons of the methyl group (-CH₃). The chemical shift of each signal is indicative of its specific electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. spectrabase.com It is expected to display five signals corresponding to the five carbon atoms in the molecule: the three distinct carbons of the imidazole ring (C2, C4, and C5) and the two carbons of the methoxymethyl substituent (-CH₂- and -CH₃). The positions of the C4 and C5 signals are significantly influenced by the attached bromine atoms.
A summary of the expected NMR signals is presented below.
| Nucleus | Expected Signal | Structural Assignment |
| ¹H | Singlet | Imidazole Ring Proton (C2-H) |
| ¹H | Singlet | Methylene Protons (-N-CH₂-O-) |
| ¹H | Singlet | Methyl Protons (-O-CH₃) |
| ¹³C | Signal | Imidazole Ring Carbon (C2) |
| ¹³C | Signal | Brominated Imidazole Ring Carbon (C4) |
| ¹³C | Signal | Brominated Imidazole Ring Carbon (C5) |
| ¹³C | Signal | Methylene Carbon (-N-CH₂-O-) |
| ¹³C | Signal | Methyl Carbon (-O-CH₃) |
While ¹D NMR provides essential information, 2D NMR experiments are invaluable for confirming the precise connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected in a COSY spectrum, confirming the isolated nature of the three distinct proton environments.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show cross-peaks connecting the ¹H signal of the C2-H proton to the ¹³C signal of the C2 carbon, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations. Key expected correlations for this compound would include cross-peaks between the methylene (-CH₂-) protons and the C2 and C5 carbons of the imidazole ring, as well as a correlation between the methyl protons and the methylene carbon. These correlations definitively establish the attachment of the methoxymethyl group to the N1 position of the imidazole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally validate the molecular formula of a compound.
For this compound, the molecular formula is C₅H₆Br₂N₂O. spectrabase.com The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS analysis provides an exact mass measurement that corresponds to the calculated mass of the most abundant isotopes. The reported exact mass for this compound is 267.884689 g/mol , which is in excellent agreement with the calculated value, thus confirming the molecular formula. spectrabase.com
Molecular Formula Validation by HRMS
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆Br₂N₂O | spectrabase.com |
| Calculated Exact Mass | 267.88468 g/mol |
While detailed fragmentation analysis from the literature is limited, such an analysis would involve studying the breakdown of the parent ion in the mass spectrometer to provide further structural confirmation.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
A search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. If such an analysis were performed, it would provide conclusive data on the planarity of the dibromo-imidazole ring and the specific conformation of the flexible methoxymethyl side chain relative to the ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations that absorb light at specific frequencies, making these methods excellent for functional group identification.
While specific experimental spectra for this compound are not detailed in the searched literature, the expected characteristic absorption bands can be predicted based on its structure. These spectra can be used to confirm the presence of key structural features and to monitor the progress of reactions, for instance, by observing the appearance or disappearance of specific bands.
Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H stretching | Imidazole Ring (C2-H) | ~3100-3150 |
| C-H stretching | Aliphatic (-CH₂-, -CH₃) | ~2850-3000 |
| C=N / C=C stretching | Imidazole Ring | ~1450-1600 |
| C-O stretching | Ether linkage | ~1050-1150 |
Computational and Theoretical Investigations of 4,5 Dibromo 1 Methoxymethyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole, DFT calculations would be employed to determine key properties such as the geometry of its ground electronic state, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of HOMO and LUMO are fundamental in predicting a molecule's reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater ability to donate electrons in reactions with electrophiles. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape. The methoxymethyl group at the N1 position introduces a degree of flexibility, and MD simulations can reveal the preferred spatial arrangements (conformers) of this group relative to the imidazole (B134444) ring. Understanding the conformational preferences is essential as they can significantly influence the molecule's reactivity and its interactions with other molecules.
MD simulations also provide a means to investigate intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, researchers can analyze the nature and strength of non-covalent forces such as hydrogen bonds, halogen bonds (involving the bromine atoms), and van der Waals interactions. These interactions are critical in determining the macroscopic properties of the compound, such as its solubility and crystal packing. Although specific simulation studies on this molecule are not published, the methodology is standard for analyzing the behavior of functionalized heterocyclic compounds.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly methods based on quantum mechanics, is pivotal in elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical calculations can be used to map out the potential energy surface for various reactions, such as nucleophilic substitution at the bromine-substituted carbon atoms or electrophilic substitution on the imidazole ring.
These calculations would involve locating the transition state structures for each step of a proposed reaction mechanism. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This allows for a quantitative prediction of the reaction's feasibility and kinetics. While no specific reaction mechanisms for this compound have been computationally elucidated in published literature, such studies would be invaluable for designing synthetic routes and understanding its chemical transformations.
Quantum Chemical Studies on Aromaticity and Substituent Effects
The imidazole ring is an aromatic heterocycle, and its aromaticity is a key factor in its stability and reactivity. Quantum chemical methods can be used to quantify the aromaticity of this compound. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to assess the degree of aromatic character in the imidazole ring.
Furthermore, these studies can shed light on the effects of the substituents—the two bromine atoms and the methoxymethyl group—on the electronic properties of the imidazole core. The electron-withdrawing nature of the bromine atoms is expected to influence the electron density distribution and the aromaticity of the ring. Similarly, the methoxymethyl group at the N1 position will have an electronic and steric impact. A detailed computational analysis would quantify these substituent effects, providing a deeper understanding of the structure-property relationships in this molecule. As with the other areas, specific quantum chemical studies on the aromaticity and substituent effects for this particular compound are not currently available in the literature.
Future Research Directions and Unexplored Reactivity
Development of Novel and More Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. While traditional methods for the synthesis of imidazole (B134444) derivatives have been established, there is a significant opportunity to develop greener and more efficient routes to 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole. researchgate.netresearchgate.net Key areas for future investigation include the adoption of green chemistry principles such as atom economy, the use of safer solvents, and the development of catalytic processes that minimize waste. nih.govjocpr.com
Current synthetic strategies often involve multiple steps with stoichiometric reagents, leading to significant waste generation. orientjchem.org Future approaches could focus on multicomponent reactions (MCRs), which offer a streamlined pathway to complex molecules in a single step, thereby increasing efficiency and reducing environmental impact. organic-chemistry.orgnih.gov The exploration of microwave-assisted orientjchem.org and ultrasound-promoted syntheses could also offer substantial benefits by reducing reaction times and energy consumption. nih.govmdpi.com
| Aspect | Conventional Methods | Future Sustainable Directions |
|---|---|---|
| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable, less toxic |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions |
| Energy | Prolonged heating | Microwave, ultrasound irradiation |
| Atom Economy | Often low, significant byproducts | High, multicomponent reactions |
| Waste | Significant waste streams | Minimized waste generation |
Exploration of Unconventional Reaction Pathways and Regioselectivities
The two bromine atoms at the C4 and C5 positions of this compound offer a platform for diverse chemical transformations, most notably cross-coupling reactions. While the utility of polyhalogenated heteroarenes in such reactions is well-documented, the specific reactivity of this N-MOM protected substrate remains an area with potential for new discoveries. core.ac.uknih.gov
A key area for future research is the selective functionalization of one bromine atom over the other. Due to the electronic environment of the imidazole ring, the C4 and C5 positions may exhibit subtle differences in reactivity that could be exploited to achieve regioselective mono-functionalization. thieme-connect.de This would allow for the stepwise introduction of different substituents, greatly expanding the molecular complexity that can be built from this single precursor. Investigations into the effects of catalysts, ligands, and reaction conditions on regioselectivity will be crucial.
Beyond standard cross-coupling reactions, there is scope to explore unconventional reaction pathways. This could include, for example, metal-free coupling reactions, direct C-H activation at other positions on the molecule, or exploring the reactivity of lithiated intermediates. The potential for intramolecular rearrangements or migrations of the bromine atoms under specific conditions could also be investigated through theoretical studies. csic.esresearchgate.net Furthermore, the interplay between the N-MOM protecting group and the reactivity of the bromine atoms warrants further study, as the protecting group may influence the electronic properties and steric accessibility of the reaction sites.
Expansion into New Areas of Synthetic Utility Beyond Current Scope
Halogenated imidazoles are valuable precursors in medicinal chemistry, serving as building blocks for a wide range of biologically active compounds. nih.govnih.govresearchgate.net The primary utility of this compound lies in its potential for sequential, selective functionalization to create diverse libraries of substituted imidazoles for drug discovery. researchgate.net
Future research should aim to expand the application of this compound into new areas of synthetic utility. For instance, its rigid, functionalizable scaffold could be employed in the design of novel materials, such as organic light-emitting diodes (OLEDs) or functional polymers. The presence of two heavy bromine atoms also suggests potential applications in areas where heavy-atom effects are desirable.
In the realm of medicinal chemistry, this scaffold could be used to design and synthesize novel inhibitors for a variety of biological targets. The imidazole core is a known pharmacophore for numerous enzymes and receptors. researchgate.netrsc.org By systematically varying the substituents at the C4 and C5 positions, it may be possible to develop potent and selective modulators of protein-protein interactions or enzyme activity. The ability to create vast chemical diversity from a single, well-defined starting material makes this compound an attractive tool for high-throughput synthesis and screening.
Advanced Computational Modeling for De Novo Design of Imidazole Scaffolds
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, as well as for designing novel chemical structures with desired functions. uantwerpen.be Advanced computational modeling can play a significant role in guiding future research on this compound.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, predict its reactivity, and rationalize observed regioselectivities in its reactions. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net Such studies can provide valuable insights into reaction mechanisms and help in the design of experiments to achieve desired outcomes. For example, DFT could be used to model the transition states of different reaction pathways, thereby predicting the most favorable conditions for a particular transformation. researchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of derivatives of this compound with their biological activity. researchgate.netnih.govnih.govresearchgate.netrjptonline.org By building predictive QSAR models, it is possible to design new imidazole-based compounds with enhanced potency and selectivity for a given biological target. Molecular docking studies can complement this by simulating the binding of these designed molecules to the active site of a protein, providing a rational basis for their proposed mechanism of action. mdpi.comnih.gov These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
| Computational Method | Application | Potential Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Prediction of reactivity, regioselectivity, and rationalization of reaction outcomes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of new derivatives with improved biological profiles. |
| Molecular Docking | Prediction of binding modes and affinities of ligands to macromolecules. | Identification of potential biological targets and optimization of ligand-receptor interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
